molecular formula C28H27FN4O2 B3413061 N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide CAS No. 941954-82-1

N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide

Cat. No.: B3413061
CAS No.: 941954-82-1
M. Wt: 470.5 g/mol
InChI Key: PMHXMDRNKBMAPB-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a structurally complex acetamide derivative characterized by three key moieties:

  • 4-Fluorophenylmethyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

This compound’s synthesis likely involves intermediates such as N-(4-fluorophenyl)-2-chloroacetamide, a precursor for quinoline-oxy-acetamide derivatives . Its structural complexity positions it as a candidate for drug discovery, particularly in central nervous system (CNS) disorders.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN4O2/c29-23-12-9-21(10-13-23)19-30-27(34)20-35-25-8-4-5-22-11-14-26(31-28(22)25)33-17-15-32(16-18-33)24-6-2-1-3-7-24/h1-14H,15-20H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXMDRNKBMAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=C(C=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide typically involves multiple steps, starting with the preparation of the quinoline and piperazine intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the quinoline intermediate can be synthesized through a Friedländer reaction, while the piperazine derivative can be prepared via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with additional hydrogen atoms .

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights structural differences between the target compound and related acetamides:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
N-[(4-Fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide (Target) Quinoline-8-yloxy-acetamide 4-Fluorophenylmethyl, 4-phenylpiperazine ~515.56
2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide Quinoline-8-yloxy-acetamide 5,7-Dibromoquinoline, 2-methoxyphenyl ~501.22
N-(4-Fluorophenyl)-2-chloroacetamide Chloroacetamide 4-Fluorophenyl ~201.62
N-(4-Methylphenyl)-N’-(1-methyl-1-phenylethyl)urea (Daimuron) Urea 4-Methylphenyl, 1-methyl-1-phenylethyl ~282.36
(Z)-N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)-2-((9-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-quinolin-8-yl)oxy)acetamide Quinoline-8-yloxy-acetamide Rhodanine fluorophore, 6-chlorohexyloxy-ethoxy ~687.18

Key Observations :

  • Quinoline Modifications: Bromination (e.g., 5,7-dibromo in ) increases molecular weight and may alter receptor affinity compared to the target compound’s phenylpiperazine group.
  • Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group in the target compound improves metabolic stability over 2-methoxyphenyl analogs, which are prone to demethylation .
  • Piperazine vs. Urea/Thiadiazole : Piperazine moieties (target compound) are associated with CNS activity, while urea (e.g., daimuron ) or thiadiazole groups (e.g., FOE 5043 ) are common in agrochemicals.

Biological Activity

N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide is a complex chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl group, a piperazine moiety, and an acetamide functional group, positioning it as a candidate for various therapeutic applications, particularly in the treatment of neurological disorders.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C19H21FN3O\text{C}_{19}\text{H}_{21}\text{F}\text{N}_{3}\text{O}

This structure contributes to its unique pharmacological profile. The presence of the fluorine atom is believed to enhance lipophilicity and receptor binding affinity, which are critical for its biological activity.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity. Studies involving animal models have shown that compounds with similar structures often demonstrate efficacy in reducing seizure activity. The mechanism of action is thought to involve modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission within the central nervous system (CNS) .

Table 1: Comparison of Anticonvulsant Activity of Related Compounds

Compound NameStructureBiological Activity
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamideSimilar piperazine structureAnticonvulsant
N-morpholino-acetamideLacks fluorine substitutionLower efficacy compared to piperazine derivatives
N-(3-trifluoromethylphenyl)-2-(4-pyrimidin-2-yl)piperazineContains trifluoromethyl groupEnhanced activity against seizures

The modifications in the molecular structure of these compounds directly influence their biological activity, with fluorine substitutions appearing to enhance efficacy .

The anticonvulsant effect of this compound is primarily attributed to its interaction with GABA receptors. By enhancing GABAergic transmission, this compound may reduce neuronal excitability and prevent the onset of seizures. Additionally, structural modifications that increase lipophilicity may facilitate better penetration across the blood-brain barrier, thereby improving therapeutic outcomes .

Research Findings and Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various models:

  • Animal Model Studies : In controlled experiments, this compound demonstrated significant anticonvulsant effects in models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These studies indicated that while the compound showed promise, its efficacy was generally lower than that of established antiepileptic drugs like phenytoin .
  • Structure–Activity Relationship (SAR) : A detailed SAR analysis revealed that variations in the piperazine moiety significantly impacted biological activity. For example, replacing the phenylpiperazine group with other piperazine derivatives led to decreased anticonvulsant properties, highlighting the importance of specific structural features for maintaining activity .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound suggest that its lipophilic nature allows for effective distribution within the CNS, which is essential for achieving therapeutic concentrations at target sites .

Q & A

Q. What are the recommended synthetic routes for N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide?

  • Methodology : Multi-step synthesis typically involves: (i) Preparation of the quinolin-8-yloxy core via nucleophilic substitution of 8-hydroxyquinoline derivatives with chloroacetamide intermediates . (ii) Introduction of the 4-phenylpiperazine moiety via Buchwald–Hartwig amination or SNAr reactions under palladium catalysis . (iii) Final functionalization with the 4-fluorobenzyl group using reductive amination or alkylation .
  • Critical Parameters : Reaction temperatures (80–120°C), solvent choice (e.g., DMF for polar aprotic conditions), and purification via column chromatography (silica gel, eluent: EtOAc/hexane) .

Q. How is the molecular structure of this compound validated?

  • Analytical Techniques :
  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm proton environments (e.g., quinoline C-H at δ 8.5–9.0 ppm, piperazine N-CH2_2 at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C30_{30}H28_{28}FN4_4O2_2: 513.22 g/mol) .
  • X-ray Crystallography : SHELX software for crystal structure refinement (if single crystals are obtained) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • In Vitro Screens :
  • Kinase Inhibition Assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits .
  • Antimicrobial Testing : MIC determination against Gram-positive/negative strains via broth microdilution .
    • Data Interpretation : IC50_{50} values <10 µM suggest therapeutic potential; discrepancies between assays require validation via orthogonal methods (e.g., SPR for binding affinity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach :
  • Substituent Variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methoxy) or piperazine (e.g., methyl, cyclopropyl) groups .
  • Pharmacophore Mapping : Overlay crystal structures (if available) with docking simulations (AutoDock Vina) to identify critical binding motifs .
    • Data Analysis : Use Hansch analysis or 3D-QSAR (CoMFA/CoMSIA) to correlate substituent properties (logP, Hammett constants) with activity .

Q. What mechanistic studies elucidate its interaction with biological targets?

  • Methods :
  • Fluorescence Quenching : Monitor changes in tryptophan emission upon compound binding to proteins (e.g., serum albumin for pharmacokinetic profiling) .
  • Cellular Imaging : Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY conjugates) to track subcellular localization .
    • Validation : Cross-reference with CRISPR/Cas9 gene knockout models to confirm target specificity .

Q. How are contradictions in experimental data resolved (e.g., conflicting IC50_{50} values)?

  • Troubleshooting :
  • Assay Conditions : Check for solvent interference (DMSO tolerance <1%), pH stability, and temperature control .
  • Orthogonal Techniques : Validate enzyme inhibition with cellular thermal shift assays (CETSA) or isothermal titration calorimetry (ITC) .
    • Statistical Rigor : Apply Grubbs’ test to identify outliers; use Bayesian meta-analysis for cross-study comparisons .

Q. What computational strategies optimize its pharmacokinetic properties?

  • In Silico Tools :
  • ADMET Prediction : SwissADME for bioavailability, BBB permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD) : GROMACS simulations to assess membrane penetration and stability in lipid bilayers .
    • Experimental Follow-up : Microsomal stability assays (human liver microsomes) and Caco-2 permeability models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(4-fluorophenyl)methyl]-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide

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